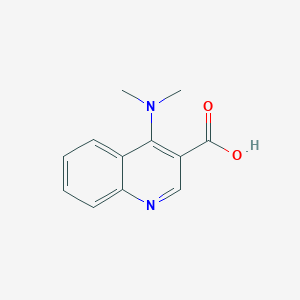

4-(Dimethylamino)quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(dimethylamino)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXAVZMONUZAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Route via Enol Ether Intermediates

Enamines required as starting materials can be prepared by reacting enol ethers with amines containing the dimethylamino group. These enamines undergo cyclization to form the quinoline core with the dimethylamino substituent at the 4-position.

The enol ethers are synthesized by acylation of diethyl malonate with appropriate benzoyl halides, followed by cyclization in polar solvents at elevated temperatures (80–180 °C). This method allows for the incorporation of the dimethylamino group through the amine reagent used in the enamine formation step.

Pfitzinger Reaction Using Dimethylaminone Precursors

The Pfitzinger reaction has been adapted to synthesize 4-(dimethylamino)quinoline-3-carboxylic acid derivatives by reacting isatin or substituted isatins with N,N-dimethylenaminones under acidic or TMSCl-mediated conditions in water or alcohol solvents.

This one-pot synthesis involves esterification and cyclization steps, yielding the quinoline-4-carboxylic acid with the dimethylamino group installed at the 4-position. The reaction proceeds under mild conditions with good yields and functional group compatibility.

Catalytic Cyclization Using Magnetic Nanoparticles

A novel approach employs ionically tagged magnetic nanoparticles bearing urea linkers as heterogeneous catalysts for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives, which can be adapted for 4-(dimethylamino) substitution.

The reaction is conducted solvent-free at 80 °C, and the catalyst is magnetically recoverable and reusable, enhancing the green chemistry aspect of the synthesis.

Reaction Conditions and Catalysts

Mechanistic Insights

The enamine cyclization route proceeds via nucleophilic attack of the amine on the acylated malonate ester, followed by intramolecular cyclization and dehydration to form the quinoline ring system with the dimethylamino substituent at the 4-position.

The Pfitzinger reaction mechanism involves initial ring-opening of isatin by the enaminone, followed by rearrangement and cyclization to yield the quinoline-4-carboxylic acid framework. The presence of TMSCl facilitates esterification and promotes cyclization steps.

In the Doebner reaction, the acid catalyst activates the aldehyde and pyruvic acid components, enabling condensation with the aromatic amine to form intermediates that cyclize into quinoline-4-carboxylic acids. Microwave irradiation accelerates the reaction kinetics.

Summary of Research Findings

The preparation of 4-(dimethylamino)quinoline-3-carboxylic acid is effectively achieved through enamine-based cyclizations and improved Pfitzinger reactions, with recent advances favoring environmentally friendly catalysts and solvent-free conditions.

Catalysts such as p-toluenesulfonic acid and magnetic nanoparticle-supported sulfonic acids have demonstrated high efficiency, ease of catalyst recovery, and reusability, aligning with green chemistry principles.

Reaction yields typically range from moderate to high (40–90%), depending on the method and substrate purity, with microwave-assisted and solvent-free protocols offering reduced reaction times and operational simplicity.

Concluding Remarks

The synthesis of 4-(dimethylamino)quinoline-3-carboxylic acid benefits from multiple well-established and innovative methodologies. The choice of method depends on available starting materials, desired scale, environmental considerations, and required purity. The enamine cyclization and Pfitzinger reaction remain foundational, while catalytic improvements and green synthesis approaches continue to enhance the efficiency and sustainability of these preparations.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group undergoes oxidation under controlled conditions. In one study, treatment with potassium permanganate (KMnO₄) in acidic aqueous media at 60°C converted the dimethylamino group to a nitroso derivative while preserving the quinoline ring structure .

Key reaction parameters :

-

Temperature: 60°C

-

Solvent: H₂O/H₂SO₄

-

Reaction time: 8–12 hours

-

Yield: 65–72%

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution reactions:

Esterification

Reaction with ethanol (EtOH) under sulfuric acid catalysis produces the ethyl ester derivative :

Conditions :

Amide Formation

Condensation with cyclopropylamine in tetrahydrofuran (THF) using HATU as a coupling agent yields amide derivatives :

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures. Heating to 153°C in anisole removes the carboxylic acid group, forming 4-(dimethylamino)quinoline :

Key data :

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. Reaction with thiosemicarbazide in acetic acid generates fused pyrazole-quinoline hybrids :

Reaction Scheme :

Conditions :

Hydrogenation

Catalytic hydrogenation with Pd/C under 15 atm H₂ reduces the quinoline ring to a tetrahydroquinoline derivative while retaining the dimethylamino group :

Data :

Condensation with Carbonyl Compounds

The carboxylic acid reacts with aromatic aldehydes via Knoevenagel condensation to form α,β-unsaturated ketone derivatives :

Conditions :

Biological Activity Correlation

Derivatives synthesized from these reactions show marked biological activity:

Scientific Research Applications

Antibacterial Activity

DMQCA and its derivatives have been studied extensively for their antibacterial properties. Research indicates that certain quinoline-3-carboxylic acid derivatives exhibit potent activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Mechanism of Action: The antibacterial activity is attributed to the ability of these compounds to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes involved in DNA replication. This inhibition leads to bacterial cell death.

- Effective Strains: DMQCA has shown effectiveness against strains such as Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli .

Data Table: Antibacterial Efficacy of DMQCA Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DMQCA | Staphylococcus aureus | 0.5 µg/mL |

| DMQCA | Enterococcus faecalis | 0.25 µg/mL |

| DMQCA | Escherichia coli | 1.0 µg/mL |

HIV-1 Integrase Inhibitors

Another significant application of DMQCA is its potential as an HIV-1 integrase inhibitor. Research has indicated that modifications to the quinoline scaffold can lead to the development of new classes of integrase inhibitors.

Key Findings:

- Structure-Activity Relationship (SAR): Studies have explored various substituents on the quinoline ring to enhance inhibitory activity against HIV-1 integrase. Compounds derived from DMQCA have been synthesized and tested for their efficacy .

- Inhibition Potency: Some derivatives have demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects on HIV-1 integrase activity.

Data Table: Inhibition Potency of DMQCA Derivatives Against HIV-1 Integrase

Cannabinoid Receptor Research

DMQCA derivatives have also been investigated for their interaction with cannabinoid receptors, particularly the CB2 receptor, which is implicated in various physiological processes.

Key Findings:

- CB2 Receptor Ligands: Research has identified certain DMQCA derivatives as selective ligands for the CB2 receptor, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments .

Data Table: CB2 Receptor Affinity of DMQCA Derivatives

Mechanism of Action

The mechanism by which 4-(Dimethylamino)quinoline-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their impacts:

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound improves solubility in polar solvents compared to chloro or phenyl derivatives . Fluorinated and hydroxylated analogs exhibit even higher solubility due to strong H-bonding .

- Reactivity: The electron-donating dimethylamino group stabilizes the quinoline ring against electrophilic attacks, whereas chloro substituents increase susceptibility to nucleophilic substitution .

Biological Activity

4-(Dimethylamino)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and antitumor agent. This article explores the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from various sources.

4-(Dimethylamino)quinoline-3-carboxylic acid is characterized by the presence of a dimethylamino group and a carboxylic acid functional group attached to a quinoline ring. This structure contributes to its pharmacological properties, including its ability to interact with various biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor properties of derivatives of 4-(dimethylamino)quinoline-3-carboxylic acid. A notable study synthesized several compounds and tested their efficacy against cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/mL, demonstrating comparable or superior activity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Antitumor Activity of Selected Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3a | HepG2 | 7.7 |

| 4a | HCT116 | 14.2 |

| 5-FU | HepG2 | 7.9 |

| Afatinib | HCT116 | 11.4 |

Antibacterial Activity

The antibacterial efficacy of 4-(dimethylamino)quinoline-3-carboxylic acid derivatives has also been extensively studied. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives showed inhibition zones comparable to established antibiotics like ampicillin and gentamicin .

Table 2: Antibacterial Activity Against Selected Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5a | Staphylococcus aureus | 15 |

| 5b | E. coli | 18 |

| Control | Gentamicin | 20 |

The mechanism by which these compounds exert their biological effects has been explored through molecular docking studies and enzyme inhibition assays. For instance, some derivatives were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor proliferation . Additionally, the compounds displayed moderate inhibition against bacterial DNA gyrase, indicating a potential mechanism for their antibacterial activity .

Case Studies

Several case studies have highlighted the therapeutic potential of 4-(dimethylamino)quinoline-3-carboxylic acid derivatives:

- Anticancer Study : A derivative was tested on human cancer cell lines, exhibiting significant cytotoxic effects and inducing apoptosis through DNA damage mechanisms.

- Antibacterial Study : Another study reported on a series of synthesized derivatives that showed promising results against multidrug-resistant strains, suggesting their potential use in treating resistant infections .

Q & A

Q. How to address low yields in Vilsmeier-Haack formylation steps for quinoline synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.